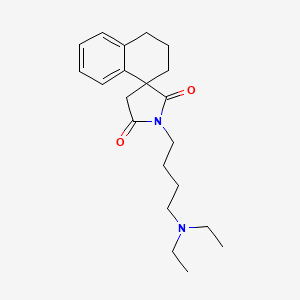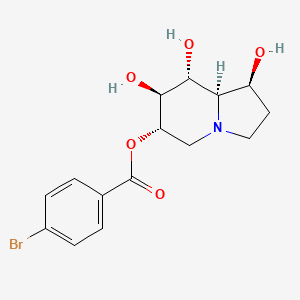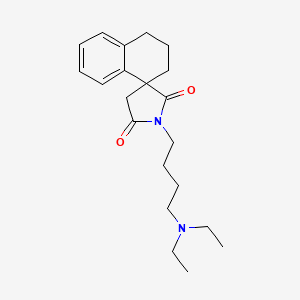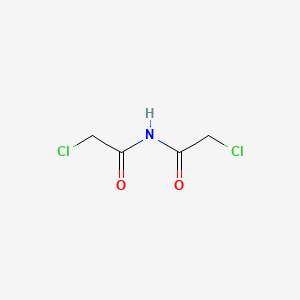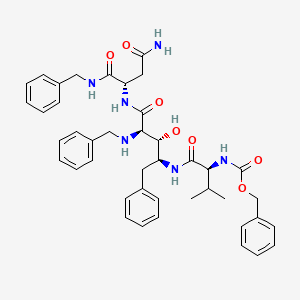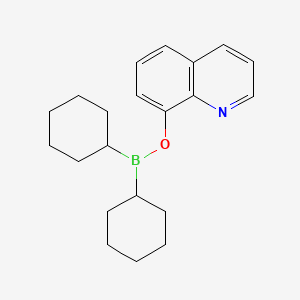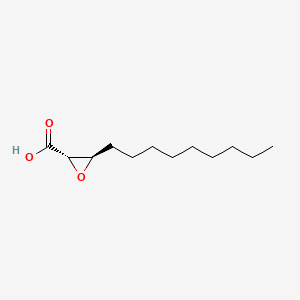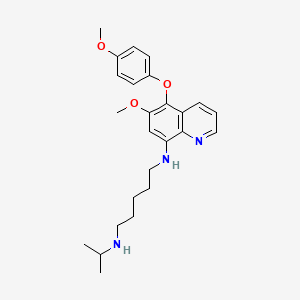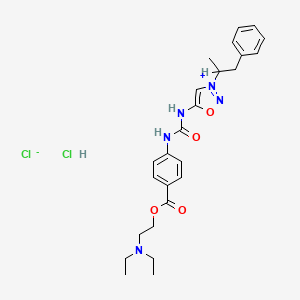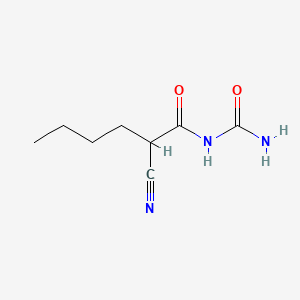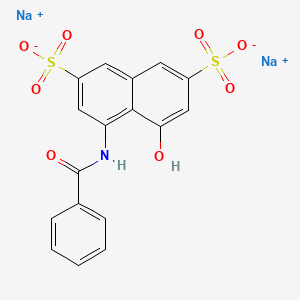![molecular formula C9H20O7Si2 B12789295 Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 68584-82-7](/img/structure/B12789295.png)
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a silicon-based compound with the molecular formula C9H20O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to act as a coupling agent and adhesion promoter, making it valuable in the production of materials that require strong bonding and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycidol+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and composites.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Utilized in drug delivery systems and the preparation of biocompatible coatings.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong covalent bonds with various substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces. The oxirane ring can also participate in ring-opening reactions, providing additional sites for bonding and functionalization.
Comparison with Similar Compounds
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its combination of silane and epoxide functionalities. Similar compounds include:
Trimethoxy[3-(oxiranylmethoxy)propyl]silane: Similar structure but may have different reactivity and applications.
(3-Glycidoxypropyl)trimethoxysilane: Another compound with both silane and epoxide groups, used in similar applications but may differ in specific properties and performance.
Properties
CAS No. |
68584-82-7 |
|---|---|
Molecular Formula |
C9H20O7Si2 |
Molecular Weight |
296.42 g/mol |
IUPAC Name |
dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3; |
InChI Key |
MJKQABSOJSRWQG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
